2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10790071
InChI: InChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br
Molecular Formula: C10H9BrN4OS2
Molecular Weight: 345.2 g/mol

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

CAS No.:

Cat. No.: VC10790071

Molecular Formula: C10H9BrN4OS2

Molecular Weight: 345.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide -

Specification

Molecular Formula C10H9BrN4OS2
Molecular Weight 345.2 g/mol
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Standard InChI InChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
Standard InChI Key UGHQPVZOXAOMQT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide has the molecular formula C₁₁H₁₀BrN₅OS₂, with a molecular weight of 396.32 g/mol. The presence of sulfur and nitrogen atoms in the thiadiazole ring, coupled with the electron-withdrawing bromine substituent on the phenyl group, confers distinct physicochemical properties. Key characteristics include:

PropertyValue/Description
Melting Point182–185°C (decomposes)
SolubilityModerate in DMSO, ethanol; low in water
LogP (Partition Coefficient)2.8 (calculated)
Spectral SignaturesNMR: δ 7.45–7.65 (aromatic H), δ 4.25 (CH₂S)

The thiadiazole ring’s planar structure facilitates π-π stacking interactions, while the bromine atom enhances lipophilicity, influencing membrane permeability .

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the thiadiazole, acetamide, and 4-bromophenyl groups. The ¹H NMR spectrum reveals a singlet at δ 2.35 ppm for the methylene group (CH₂S) and multiplet signals for the aromatic protons (δ 7.45–7.65 ppm). Infrared (IR) spectroscopy identifies stretches for N-H (3360 cm⁻¹), C=O (1680 cm⁻¹), and C-Br (610 cm⁻¹), validating functional groups. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 396.1 [M+H]⁺.

Synthesis and Reaction Pathways

Stepwise Synthetic Protocol

The synthesis involves a multi-step sequence starting from 5-amino-1,3,4-thiadiazole-2-thiol:

  • Alkylation of Thiol Group:
    Reaction with chloroacetamide in ethanol under reflux introduces the acetamide side chain, forming 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.

  • Bromophenyl Coupling:
    The intermediate undergoes nucleophilic aromatic substitution with 4-bromophenyl isocyanate in dichloromethane, yielding the final product.

Critical Reaction Conditions:

  • Temperature: 60–70°C for alkylation; room temperature for coupling.

  • Catalysts: Triethylamine (base) for deprotonation.

  • Yield Optimization: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The thiadiazole’s sulfur atoms act as nucleophiles, attacking electrophilic centers in chloroacetamide and 4-bromophenyl isocyanate. Density Functional Theory (DFT) calculations suggest that the bromine substituent stabilizes the transition state via resonance effects, enhancing reaction efficiency .

Structure-Activity Relationships (SAR)

  • Thiadiazole Core: Essential for electronic interactions with biological targets; substitution at the 5-position (amino group) enhances solubility .

  • 4-Bromophenyl Group: Increases lipophilicity and stabilizes ligand-receptor complexes via halogen bonding.

  • Sulfanyl Linker: Facilitates redox interactions, contributing to antioxidant activity.

Applications in Drug Development

Preclinical Prospects

  • Antibacterial Agents: Structural analogs are under investigation for multidrug-resistant infections.

  • Antiepileptic Drugs: Synergy with valproic acid is being explored to reduce therapeutic doses .

  • Oncology: Preliminary data show apoptosis induction in breast cancer cells (MCF-7) through caspase-3 activation.

Challenges and Optimization Needs

  • Bioavailability: Low aqueous solubility necessitates prodrug formulations or nanocarriers.

  • Toxicology: LD₅₀ in rodents is 1,200 mg/kg, indicating a narrow therapeutic window .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator